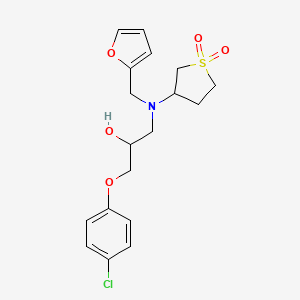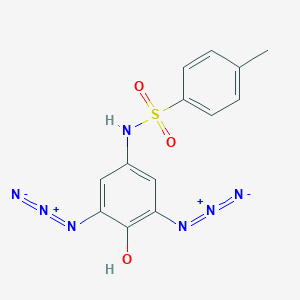
5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine is a heterocyclic compound that features both benzimidazole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine typically involves the nitration of 2-methylbenzimidazole followed by cyclization with appropriate reagents. One common method involves the reaction of 2-methyl-5-nitrobenzimidazole with imidazole derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted benzimidazole and imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or bind to receptors, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-nitro-1H-benzimidazole
- 4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-1H-imidazol-2(5H)-thione
- 4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-1H-imidazol-2(5H)-one
Uniqueness
5-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)-4H-imidazol-2-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
913706-29-3 |
|---|---|
Molecular Formula |
C11H10N6O2 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
5-(2-methyl-5-nitrobenzimidazol-1-yl)-4H-imidazol-2-amine |
InChI |
InChI=1S/C11H10N6O2/c1-6-14-8-4-7(17(18)19)2-3-9(8)16(6)10-5-13-11(12)15-10/h2-4H,5H2,1H3,(H2,12,13) |
InChI Key |
UPCCZCXLWDEBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C3=NC(=NC3)N)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-Carbamoyl-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl acetate](/img/structure/B12622333.png)






![6,12-Bis{[dimethyl(phenyl)silyl]oxy}tetracene-5,11-dione](/img/structure/B12622380.png)
![{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol](/img/structure/B12622383.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12622392.png)
![2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12622398.png)
![4-[4-(1-Bromoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12622406.png)
